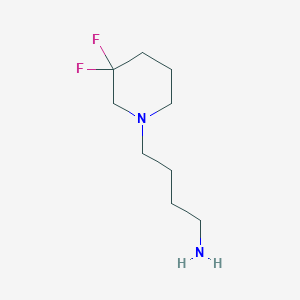

4-(3,3-Difluoropiperidin-1-yl)butan-1-amine

Description

4-(3,3-Difluoropiperidin-1-yl)butan-1-amine is a secondary amine featuring a piperidine ring substituted with two fluorine atoms at the 3,3-positions and a butan-1-amine side chain. The 3,3-difluoro substitution on the piperidine ring introduces steric and electronic effects, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C9H18F2N2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-(3,3-difluoropiperidin-1-yl)butan-1-amine |

InChI |

InChI=1S/C9H18F2N2/c10-9(11)4-3-7-13(8-9)6-2-1-5-12/h1-8,12H2 |

InChI Key |

HRMWCDJHESSRQM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CCCCN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine typically involves the reaction of 3,3-difluoropiperidine with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Dipeptidyl Peptidase IV Inhibitors

One notable application of 4-(3,3-difluoropiperidin-1-yl)butan-1-amine is its incorporation into the design of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV is an important target for the treatment of type 2 diabetes due to its role in glucose metabolism. Research has shown that modifications to the piperidine ring can enhance the potency and selectivity of these inhibitors. For instance, compounds derived from this structure have demonstrated significant inhibition of DPP-IV activity, making them candidates for further development in diabetes management .

Antimycobacterial Activity

Recent studies have identified 4-(3,3-difluoropiperidin-1-yl)butan-1-amine derivatives as potential agents against Mycobacterium tuberculosis. A high-throughput screening approach revealed several analogs exhibiting promising anti-tubercular activity. Structure-activity relationship (SAR) studies indicated that modifications at the 4-position of the piperidine moiety could enhance efficacy while improving physicochemical properties such as solubility and permeability .

Chemical Probes and Imaging

iNOS-targeted Molecular Imaging

The compound has also been explored for its potential in molecular imaging applications, particularly targeting inducible nitric oxide synthase (iNOS). iNOS is implicated in neuroinflammatory processes, and derivatives of 4-(3,3-difluoropiperidin-1-yl)butan-1-amine have been developed as PET imaging agents. These agents can help visualize neuroinflammation in vivo, providing insights into disease mechanisms and aiding in the evaluation of therapeutic interventions .

Summary of Findings

The following table summarizes key findings regarding the applications of 4-(3,3-difluoropiperidin-1-yl)butan-1-amine:

| Application Area | Description | Key Findings |

|---|---|---|

| Dipeptidyl Peptidase IV Inhibitors | Used in designing inhibitors for type 2 diabetes treatment | Significant inhibition observed; structure modifications enhance potency |

| Antimycobacterial Activity | Potential agents against Mycobacterium tuberculosis | Promising anti-tubercular activity; SAR studies improve drug properties |

| Molecular Imaging | Targeting iNOS for neuroinflammation detection | Developed PET imaging agents; aids in understanding neuroinflammatory diseases |

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine involves its interaction with specific molecular targets in biological systems. The fluorine atoms in the piperidine ring enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. This compound may affect various signaling pathways, resulting in specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine with structurally analogous compounds, focusing on substitutions, synthesis, and inferred pharmacological properties:

Key Structural and Functional Insights:

Substitution Effects :

- Fluorine vs. Methyl : The 3,3-difluoro group increases electronegativity and reduces basicity of the piperidine nitrogen compared to methyl-substituted analogs. This may improve blood-brain barrier penetration and resistance to oxidative metabolism .

- Aromatic vs. Aliphatic Substitutions : Compounds like 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine exhibit enhanced receptor binding due to the methoxyphenyl group, which is absent in the difluoro derivative .

Synthetic Routes :

- The synthesis of 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine is inferred to follow alkylation strategies similar to those used for 4-(piperidin-1-yl)butan-1-amine (e.g., phthalimide protection, hydrazine cleavage) .

- Methyl- and dimethyl-substituted analogs are synthesized via straightforward alkylation, while aromatic derivatives require additional steps for piperazine or phenyl group incorporation .

Pharmacological Potential: The 3,3-difluoro motif in MK-0617 (a VLA-4 antagonist) suggests that 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine could similarly target integrins involved in inflammatory diseases . Unsubstituted piperidine-amine derivatives serve as intermediates for histamine H3 receptor antagonists, indicating possible CNS applications for the difluoro analog .

Biological Activity

4-(3,3-Difluoropiperidin-1-yl)butan-1-amine is a piperidine derivative characterized by the presence of difluorinated piperidine moiety and a butanamine side chain. The unique structural features of this compound suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure is defined as follows:

- Chemical Formula : CHFN

- Molecular Weight : 165.19 g/mol

The difluorination enhances lipophilicity, which can influence its pharmacokinetic properties and biological interactions.

Piperidine derivatives, including 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine, are known to interact with various biological targets. The fluorine substituents may enhance the compound's ability to penetrate biological membranes and interact with central nervous system (CNS) targets.

- Neurotransmitter Receptor Modulation : Compounds with similar structures have been shown to modulate neurotransmitter receptors, particularly dopamine and serotonin receptors. This modulation can lead to effects on mood, cognition, and behavior.

- Protein Kinase Inhibition : Research indicates that difluorinated piperidines can act as protein kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and survival .

- Blood-Brain Barrier Penetration : The unique structural features may allow for effective crossing of the blood-brain barrier (BBB). This property is essential for developing therapies for CNS disorders such as depression and neurodegenerative diseases .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of compounds structurally related to 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine:

Case Studies

- Cancer Treatment : A study investigated the use of difluoropiperidine derivatives in targeting BCL6 in lymphoma cells. Results indicated that these compounds could significantly reduce tumor growth through targeted degradation of BCL6 proteins .

- CNS Disorders : Another case study focused on the ability of difluorinated compounds to cross the BBB effectively. These compounds were tested for their effects on models of Alzheimer's disease and showed promise in modulating pathways associated with neuronal health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.